

## Part 1: AAL-149 - A TRPM7 Inhibitor with Antiinflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AAL-149   |           |
| Cat. No.:            | B11750962 | Get Quote |

**AAL-149** is an analog of the immunosuppressive drug FTY720 (Fingolimod). Unlike FTY720, **AAL-149** is a non-phosphorylatable molecule, meaning it does not target sphingosine-1-phosphate (S1P) receptors, thereby avoiding the S1P-mediated side effects of FTY720. Early research has identified **AAL-149** as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, which plays a crucial role in inflammatory processes.

#### **Mechanism of Action**

**AAL-149** exerts its anti-inflammatory effects by inhibiting the TRPM7 ion channel. TRPM7 is implicated in the activation of macrophages, a key cell type in the inflammatory response. By blocking TRPM7, **AAL-149** can blunt the inflammatory cytokine expression induced by lipopolysaccharide (LPS) in macrophages. This targeted action suggests its potential as a therapeutic agent for inflammatory conditions.

#### **Quantitative Data**

The primary quantitative data available for **AAL-149** from early studies is its inhibitory concentration on the TRPM7 channel.

| Parameter                 | Value    | Cell Line                                       | Reference |
|---------------------------|----------|-------------------------------------------------|-----------|
| IC50 for TRPM7 Inhibition | 1.081 μΜ | HEK 293T cells<br>overexpressing<br>mouse TRPM7 |           |



#### **Experimental Protocols**

TRPM7 Inhibition Assay (Patch Clamp Electrophysiology):

The inhibitory effect of **AAL-149** on TRPM7 was determined using whole-cell patch clamp electrophysiology on HEK 293T cells overexpressing mouse TRPM7.

- Cell Culture and Transfection: HEK 293T cells were cultured and transfected with a plasmid encoding mouse TRPM7 and a green fluorescent protein (eGFP) marker to identify transfected cells.
- Electrophysiological Recording: Whole-cell currents were recorded from GFP-positive cells.
   The cells were subjected to a voltage ramp from -100 mV to +100 mV to elicit TRPM7 currents.
- Drug Application: **AAL-149** was dissolved in 100% ethanol and then diluted into the bath solution at various concentrations. The drug was perfused into the recording chamber, and the resulting inhibition of the TRPM7 current was measured.
- Data Analysis: The dose-dependent inhibition of the TRPM7 current was used to calculate the IC<sub>50</sub> value using a non-linear regression model.

#### **Signaling Pathway Diagram**



Click to download full resolution via product page

**Caption: AAL-149** signaling pathway illustrating the inhibition of the TRPM7 channel.

# Part 2: VVZ-149 (Opiranserin) - A Dual GlyT2 and 5HT2A Antagonist for Postoperative Pain

VVZ-149, also known by its International Nonproprietary Name (INN) Opiranserin, is a novel, non-opioid analgesic developed for the management of postoperative pain. It is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor.



#### **Mechanism of Action**

VVZ-149 exerts its analgesic effect through a dual mechanism of action in the central and peripheral nervous systems:

- GlyT2 Inhibition: By blocking GlyT2 in the spinal cord, VVZ-149 prevents the reuptake of glycine, an inhibitory neurotransmitter. This enhances inhibitory synaptic transmission, thereby reducing the transmission of pain signals to the brain.
- 5HT2A Antagonism: Antagonism of the 5HT2A receptor decreases the descending serotonergic facilitatory modulation of pain transmission from the brain and reduces nociceptor activation in peripheral nerves.

This multi-target approach provides analgesic efficacy comparable to morphine in preclinical models without the associated opioid side effects.

## **Quantitative Data from Clinical Trials**

Multiple clinical trials have evaluated the efficacy and safety of VVZ-149 in managing postoperative pain. The following tables summarize key quantitative findings.

Table 1: Phase 3 Clinical Trial in Laparoscopic Colectomy (NCT05764525)

| Outcome Measure                                              | VVZ-149 Group        | Placebo Group | P-value |
|--------------------------------------------------------------|----------------------|---------------|---------|
| Sum of Pain Intensity<br>Difference (SPID) at<br>12 hours    | 35% improvement      | -             | 0.0047  |
| Opioid Consumption (first 12 hours)                          | 30.8% less           | -             | -       |
| Patient-Controlled Analgesia (PCA) Requests                  | 60.2% fewer          | -             | -       |
| Proportion of Rescue<br>Opioid-Free Patients<br>(6-12 hours) | Significantly higher | -             | 0.0024  |



Table 2: Phase 2 Clinical Trial in Laparoscopic and Robotic-Laparoscopic Gastrectomy (NCT02844725)

| Outcome Measure                                         | VVZ-149 Group<br>(n=30) | Placebo Group<br>(n=29) | P-value |
|---------------------------------------------------------|-------------------------|-------------------------|---------|
| Pain Intensity at 4 hours post-emergence                | Significantly lower     | -                       | < 0.05  |
| Opioid Consumption<br>(24 hours)                        | 29.5% reduction         | -                       | -       |
| Opioid Consumption<br>in Rescued Subgroup<br>(24 hours) | 32.6% less              | -                       | -       |

Table 3: Phase 2 Clinical Trial in Laparoscopic Colorectal Surgery (NCT02489526)

| Outcome Measure                                        | VVZ-149 Group<br>(n=40) | Placebo Group<br>(n=20) | Significance |
|--------------------------------------------------------|-------------------------|-------------------------|--------------|
| Opioid Consumption<br>(24 hours post-dose)             | 34.2% reduction         | -                       | -            |
| Pain Reduction in Patients with High Negative Affect   | Significant             | -                       | -            |
| Opioid Use in Patients<br>with High Negative<br>Affect | 40% less                | -                       | -            |

#### **Experimental Protocols**

Preclinical In Vitro Binding Assays:

The affinity of VVZ-149 for its targets was determined using competitive binding assays.



- GlyT2 Binding Assay: A mass spectrometry-based binding assay was employed using membranes from cells expressing GlyT2 and a known GlyT2 inhibitor (Org25543) as the reporter ligand. The ability of VVZ-149 to displace the reporter ligand was measured to determine its inhibitory constant (Ki).
- 5HT2A Receptor Binding Assay: Standard radioligand binding assays are typically used, where cell membranes expressing the 5HT2A receptor are incubated with a radiolabeled 5HT2A antagonist and varying concentrations of VVZ-149 to determine its binding affinity.

Clinical Trial Protocol for Postoperative Pain (Example from NCT05764525):

This protocol describes a multicenter, randomized, double-blind, placebo-controlled Phase 3 study.

- Patient Population: Adult patients undergoing planned laparoscopic colectomy with a pain intensity score of ≥5 on the Numerical Rating Scale (NRS) upon emergence from anesthesia.
- Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either VVZ-149 or a placebo. The study was double-blinded.
- Drug Administration: The VVZ-149 group received a continuous intravenous infusion of a 160 mg loading dose over 30 minutes, followed by an 840 mg maintenance dose over 9.5 hours.
- Efficacy Assessments: The primary efficacy endpoint was the Sum of Pain Intensity
  Difference (SPID) over a specified time. Secondary endpoints included total opioid
  consumption, number of PCA demands, and the proportion of patients not requiring rescue
  opioids.
- Safety Assessments: Safety was monitored through the recording of adverse events, laboratory tests, and vital signs.

### **Diagrams**

VVZ-149 (Opiranserin) Mechanism of Action





Click to download full resolution via product page

Caption: Dual mechanism of action of VVZ-149 (Opiranserin) in pain modulation.

Experimental Workflow for a Phase 3 Clinical Trial of VVZ-149





Click to download full resolution via product page

**Caption:** Workflow of a randomized, double-blind, placebo-controlled Phase 3 clinical trial for VVZ-149.



• To cite this document: BenchChem. [Part 1: AAL-149 - A TRPM7 Inhibitor with Anti-inflammatory Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11750962#early-research-findings-on-aal-149]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com